(E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[2-(furan-3-yl)-2-hydroxyethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-22-15-8-12(9-16(23-2)18(15)24-3)4-5-17(21)19-10-14(20)13-6-7-25-11-13/h4-9,11,14,20H,10H2,1-3H3,(H,19,21)/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSQCPJXPYWPDH-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC(C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC(C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a compound of considerable interest in medicinal chemistry due to its unique structural features, which suggest a range of potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data and case studies.
Structural Characteristics
The compound consists of:
- Furan Ring : Known for its biological activity.
- Acrylamide Moiety : Associated with various pharmacological effects.
- Trimethoxyphenyl Group : Potentially enhances interaction with biological targets.
1. Anticancer Properties
Research indicates that acrylamide derivatives often exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Case Study : In vitro studies have shown that similar compounds can reduce the viability of various cancer cell lines, including breast and colon cancer cells. The presence of the furan ring is believed to enhance these effects by modulating key signaling pathways involved in tumor growth.
2. Anti-inflammatory Effects
Furan derivatives are frequently noted for their anti-inflammatory properties:
- Biochemical Pathways : The compound may inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a critical role in the inflammatory response.
- Research Findings : A study demonstrated that furan-based compounds significantly reduced inflammation markers in animal models, suggesting that this compound could similarly modulate inflammation.
3. Antimicrobial Activity
The antimicrobial potential of furan-containing compounds is well-documented:
- Efficacy Against Pathogens : Similar structures have shown effectiveness against a variety of bacteria and fungi.
- Case Study : Research indicated that derivatives with furan rings exhibited antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) demonstrating significant potency.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds is beneficial.
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(2-Chlorophenyl)acrylamide | Acrylamide backbone, chlorophenyl group | Anticancer | Lacks furan ring |
| 3-Furanyl-acrylamide | Furan ring, acrylamide | Antimicrobial | No chlorinated substituent |
| 2-Methoxyethyl-acrylamide | Methoxyethyl group, acrylamide | Moderate cytotoxicity | Absence of furan and chlorophenyl |
This table highlights how the unique combination of structural elements in this compound may confer distinct biological activities not observed in other compounds.
Synthesis and Modifications
The synthesis of this compound can be achieved through several methods that allow for modifications to enhance its biological activity. Techniques such as:
- Refluxing with appropriate reagents to form the acrylamide linkage.
- Utilizing catalysts to facilitate reactions involving the furan and phenolic components.
These synthetic strategies are crucial for developing derivatives with improved pharmacological profiles.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Trends and Mechanistic Insights
Impact of N-Substituents: Hydrophilic groups (e.g., 2-hydroxyethyl in the target compound) improve solubility but may reduce membrane permeability compared to lipophilic substituents like 4-methylbenzyl in compound 15 .
Role of Methoxy Groups :
- The 3,4,5-trimethoxyphenyl group is essential for microtubule disruption, as seen in combretastatin analogues (). Removal of even one methoxy group (e.g., 3,4-dimethoxyphenyl in ) reduces potency by >10-fold .
Furan vs. Other Heterocycles :
- Furan-3-yl derivatives (e.g., target compound and 3m ) exhibit distinct electronic properties compared to thiophene or phenyl analogues. For example, 3l (thiophene-containing) shows lower ERα binding (IC₅₀ = 0.45 μM) than 3m (IC₅₀ = 0.12 μM), likely due to sulfur’s electronegativity .
Antifungal vs. Anticancer Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
